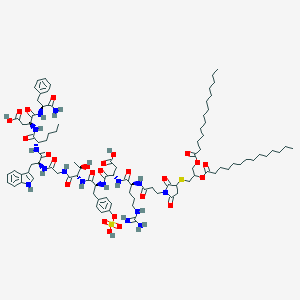
Diethylamino hydroxybenzoyl hexyl benzoate
Übersicht
Beschreibung
Diethylamino hydroxybenzoyl hexyl benzoate is a UV filter with high absorption in the UV-A range . It is used to minimize the overexposure of human skin to ultraviolet radiation that may lead to acute and chronic photodamage . It is an oil-soluble UV filter that may be incorporated in the oil phase of emulsions . It is used in concentrations up to 10% in sunscreen products, either alone or in combination with other UV absorbers .
Synthesis Analysis
The synthesis of diethylamino hydroxybenzoyl hexyl benzoate involves exposing a solution of 3-diethylaminophenyl 2-hexanoxycarbonylbenzoate in methanol to UV-B radiation .Molecular Structure Analysis
Diethylamino hydroxybenzoyl hexyl benzoate has a chemical structure similar to the classical benxophoenone drug class . It has a molecular weight of 397.515 and a chemical formula of C24H31NO4 .Chemical Reactions Analysis
Diethylamino hydroxybenzoyl hexyl benzoate is a stable UVA absorber . It remelts easily without any decomposition by heating it up to approximately 70 – 80 °C .Physical And Chemical Properties Analysis
Diethylamino hydroxybenzoyl hexyl benzoate is a yellow melt that crystallizes upon storage . It has excellent photostability and compatibility with other UV absorbers and other cosmetic ingredients . It gives sun protection in the whole UVA range (320-400 nm) with peak protection at 354nm .Wissenschaftliche Forschungsanwendungen
UV Absorption Properties
Diethylamino hydroxybenzoyl hexyl benzoate (DHHB) has been studied for its UV absorption properties . The type of solvent and solute concentrations can affect the type of hydrogen bonds formed, which in turn can influence the UV absorption properties of DHHB . In aprotic solvents, DHHB can form intramolecular hydrogen bonds and DHHB-DHHB intermolecular hydrogen bonds . Intermolecular hydrogen bonds can improve the UV absorption properties of DHHB .
Hydrogen Bonding
The influence of hydrogen bonding on the photophysical properties of DHHB has been investigated . Different types of hydrogen bonds can be formed depending on the solvent used and the concentration of the solute . For instance, in aprotic solvents, DHHB can form intramolecular hydrogen bonds and DHHB-DHHB intermolecular hydrogen bonds . The stability of these bonds can be affected by temperature changes .
Photophysical Properties
The photophysical properties of DHHB have been studied in detail . These properties can be influenced by factors such as the type of hydrogen bonds formed and the type of solvent used . For example, in aprotic solvents, the system mainly exists in the form of intramolecular hydrogen bonds . With the increase of concentration, the number of intermolecular hydrogen bonds increases, which can significantly increase the UV molar extinction coefficient .
Use in Cosmetics
DHHB is widely used in sunscreen cosmetics and other cosmetic products due to its UV-filtering properties . It has a molar absorbance in the UV-B range (290–320 nm), making it effective at protecting the skin from harmful UV radiation .
Wirkmechanismus
Target of Action
Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate, also known as Diethylamino hydroxybenzoyl hexyl benzoate or Uvinul A Plus, is a synthetic sunscreen agent . Its primary target is ultraviolet A (UVA) radiation, which is part of the light spectrum that reaches the earth from the sun .
Mode of Action
Uvinul A Plus works by absorbing UVA rays, thereby preventing them from penetrating the skin and causing cellular damage . It has peak absorption at 354 nm, within the UVA range that extends to 400 nm .
Biochemical Pathways
Upon absorption of UVA radiation, Uvinul A Plus undergoes a transition to an excited state . The energy absorbed is then dissipated via various pathways, including intramolecular processes and interactions with the surrounding environment . This prevents the energy from the UVA radiation from being transferred to skin cells and causing damage.
Pharmacokinetics
As a lipophilic compound, Uvinul A Plus has an affinity for the lipid-rich environment of the skin’s epidermis . This property, along with its photostability, contributes to its effectiveness as a sunscreen agent.
Result of Action
The primary result of Uvinul A Plus’s action is the prevention of UVA-induced skin damage. By absorbing UVA radiation, it helps protect the skin from sunburn, premature aging, and other forms of sun damage . It is considered an anti-aging ingredient due to its role in protecting the skin from UVA rays that accelerate signs of aging .
Action Environment
The efficacy and stability of Uvinul A Plus can be influenced by various environmental factors. For instance, its solubility and stability can be enhanced by the use of certain surfactants, which prevent the self-aggregation of the compound . Additionally, its photoprotective action can be affected by the intensity and duration of sun exposure.
Eigenschaften
IUPAC Name |
hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-4-7-8-11-16-29-24(28)20-13-10-9-12-19(20)23(27)21-15-14-18(17-22(21)26)25(5-2)6-3/h9-10,12-15,17,26H,4-8,11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDATWRLUYRHCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)N(CC)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184370 | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
< 0.01 mg/L | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Diethylamino hydroxybenzoyl hexyl benzoate absorbs in the UV-A range with the peak at 354 nm. | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Diethylamino hydroxybenzoyl hexyl benzoate | |
CAS RN |
302776-68-7 | |
| Record name | Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302776-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302776687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hexyl 2-(1-(diethylaminohydroxyphenyl)methanoyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINO HYDROXYBENZOYL HEXYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANQ870JD20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
54, Decomposes at 314 | |
| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diethylamino hydroxybenzoyl hexyl benzoate protect against UV radiation?
A1: Diethylamino hydroxybenzoyl hexyl benzoate absorbs UV radiation within the UVA range (320-400 nm), preventing it from reaching and damaging the skin. [, ] This protective mechanism stems from its ability to undergo rapid internal conversion, converting absorbed UV energy into harmless heat that dissipates into the surroundings. []
Q2: Are there synergistic effects when combining diethylamino hydroxybenzoyl hexyl benzoate with other UV filters?
A2: Research indicates that diethylamino hydroxybenzoyl hexyl benzoate can act synergistically with other UV filters, broadening the spectrum of protection and enhancing overall sunscreen efficacy. For instance, it's frequently combined with UV-B absorbers like octocrylene (OC) and octyl methoxycinnamate (OMC). [, , , ]
Q3: What is the molecular formula and weight of diethylamino hydroxybenzoyl hexyl benzoate?
A3: The molecular formula is C24H31NO4, and its molecular weight is 397.52 g/mol. []
Q4: What spectroscopic data is available for diethylamino hydroxybenzoyl hexyl benzoate?
A4: Studies have utilized various spectroscopic techniques to characterize diethylamino hydroxybenzoyl hexyl benzoate, including:
- UV-Vis Spectroscopy: This technique helps determine its maximum absorption wavelengths in the UVA range. [, , , ]
- Infrared Spectroscopy (FT-IR): FT-IR spectroscopy provides information about functional groups and potential interactions within formulations. []
- Transient Absorption Spectroscopy: This method helps elucidate the excited-state dynamics and energy transfer mechanisms of diethylamino hydroxybenzoyl hexyl benzoate upon UV absorption. [, ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy can be used to investigate the formation of triplet states in diethylamino hydroxybenzoyl hexyl benzoate upon photoexcitation, particularly in different solvent environments. []
Q5: How does the solvent environment influence the photostability of diethylamino hydroxybenzoyl hexyl benzoate?
A5: Studies reveal that the choice of solvent can significantly impact the photostability and excited state dynamics of this compound. For example, in polar solvents like methanol and dimethyl sulfoxide (DMSO), strong stimulated emission is observed, indicating a different relaxation pathway compared to non-polar solvents like cyclohexane. [] The presence of hydrogen bonding also affects its properties. Intermolecular hydrogen bonding, as seen at higher concentrations or in protic solvents, can enhance UV absorption. []
Q6: Are there stability concerns when incorporating diethylamino hydroxybenzoyl hexyl benzoate into sunscreen formulations?
A6: While diethylamino hydroxybenzoyl hexyl benzoate is generally considered photostable, its stability in formulations can be influenced by factors like:
- Other Ingredients: Interactions with other sunscreen agents, such as avobenzone, can impact its photostability. []
- pH: The pH of the formulation can influence the stability of diethylamino hydroxybenzoyl hexyl benzoate. []
- Temperature: Elevated temperatures may accelerate degradation processes. []
Q7: What are some strategies for improving the delivery and stability of diethylamino hydroxybenzoyl hexyl benzoate in sunscreen formulations?
A7: Research explores various approaches to optimize its delivery and stability:
- Nanocarriers: Encapsulation within nanostructured lipid carriers (NLCs) [, ], nanoliposomes [], and mesoporous silica nanoparticles [] has shown promise in enhancing stability, controlling release, and potentially improving skin penetration.
- Emulsion Polymerization: Incorporation into cationic polystyrene particles via emulsion polymerization enhances water solubility and offers sustained release. [, ]
- Powder Formulations: Development of powdered preparations using modified starch as a protective colloid improves stability and handling. [, ]
Q8: What are the environmental concerns surrounding diethylamino hydroxybenzoyl hexyl benzoate?
A8: Research highlights growing concerns about the presence and potential impacts of diethylamino hydroxybenzoyl hexyl benzoate and its byproducts in aquatic ecosystems. [, , ]
- Toxicity: Studies indicate potential toxicity to aquatic organisms like algae and daphnids. This toxicity can be further exacerbated by chlorination byproducts formed in swimming pools. [, ]
- Reef Safety: Although often marketed as "reef-safe," research suggests that the photocatalytic activity of zinc oxide, commonly combined with diethylamino hydroxybenzoyl hexyl benzoate in "reef-safe" sunscreens, can lead to the degradation of organic filters and potential harm to coral reefs. []
Q9: What analytical techniques are used to quantify diethylamino hydroxybenzoyl hexyl benzoate in various matrices?
A9: A variety of analytical techniques are employed, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection [, , , , , ], is widely used for separating and quantifying diethylamino hydroxybenzoyl hexyl benzoate in formulations, environmental samples, and biological matrices.
- Thin Layer Chromatography (TLC): TLC, combined with densitometry, offers a rapid and cost-effective method for qualitative and quantitative analysis, particularly in sunscreen products. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem mass spectrometry (LC-MS/MS) provide high sensitivity and selectivity for identifying and quantifying diethylamino hydroxybenzoyl hexyl benzoate and its metabolites in complex matrices. [, ]
Q10: What is known about the safety profile of diethylamino hydroxybenzoyl hexyl benzoate?
A10: While generally considered safe for topical use in sunscreen products, some studies suggest potential concerns:
- Skin Penetration: Although often claimed to remain on the skin surface, some evidence suggests limited penetration of diethylamino hydroxybenzoyl hexyl benzoate into the epidermis and even the dermis. [, ]
- Allergic Reactions: Case reports highlight the possibility of allergic contact dermatitis associated with diethylamino hydroxybenzoyl hexyl benzoate, although its occurrence is relatively rare. []
- Toxicity of Metabolites: Research on the toxicity of its metabolites, particularly those formed through environmental degradation or metabolism within the human body, is ongoing. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)

